1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one
CAS No.:
Cat. No.: VC13663541
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO |
|---|---|
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | 1-(6-bromo-4-methylpyridin-3-yl)ethanone |
| Standard InChI | InChI=1S/C8H8BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3 |
| Standard InChI Key | XXQZKSNBIVQNIY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1C(=O)C)Br |
| Canonical SMILES | CC1=CC(=NC=C1C(=O)C)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one (IUPAC name) has the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol. The pyridine ring is substituted with a bromine atom at position 6, a methyl group at position 4, and an acetyl group at position 3 (Figure 1) . Its SMILES notation is CC(=O)C1=C(C)N=C(C=C1)Br, reflecting the substituents’ positions and connectivity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.06 g/mol | Calc. |
| CAS Number | Not Assigned | – |
| SMILES | CC(=O)C1=C(C)N=C(C=C1)Br | |
| InChI Key | MUKKGHQBUKOMTD-UHFFFAOYSA-N* |
*InChI Key corresponds to a structural analog lacking the 4-methyl group .
Synthesis and Functionalization
Direct Synthesis Routes
The compound can be synthesized via cross-coupling reactions or halogenation of pre-functionalized pyridines. A representative method involves:
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Bromination of 4-methylpyridin-3-yl-ethanone:
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Pd-Catalyzed Coupling:
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 65–75% | |
| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, DMF, 85°C | 89% |
Base-Catalyzed Isomerization
Recent studies highlight base-mediated isomerization as a strategy to access meta-substituted pyridines. For example, 3-bromopyridines can isomerize to 4-bromo derivatives under strong basic conditions (e.g., KOtBu), enabling precise substitution patterns . This method could streamline the synthesis of 1-(6-bromo-4-methylpyridin-3-yl)ethan-1-one from cheaper precursors .
Physicochemical Properties
Partition Coefficients and Solubility
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1 using computational tools (e.g., ChemAxon), indicating moderate hydrophobicity. Its solubility in water is low (~0.1 mg/mL), but it dissolves readily in polar aprotic solvents like DMF or DMSO .
Thermal and Stability Profiles
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Melting Point: Analogous bromopyridines melt between 80–100°C .
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Stability: Sensitive to strong acids/bases due to the acetyl group’s susceptibility to hydrolysis .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s structure aligns with intermediates used in COX-2 inhibitor syntheses. For instance, etoricoxib derivatives require similar acetylpyridine precursors . The bromine atom also facilitates further functionalization via cross-coupling (e.g., amination, sulfonation) .
Role in Mechanistic Studies
Studies on aryl halide isomerization utilize bromopyridines to explore reaction mechanisms. The 4-methyl group in this compound may sterically influence substitution patterns, offering insights into regioselectivity .
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